![molecular formula C10H12N2O3 B1441120 3-(3-Methyl-4-nitrophenoxy)azetidine CAS No. 1220029-08-2](/img/structure/B1441120.png)
3-(3-Methyl-4-nitrophenoxy)azetidine
Overview
Description
3-(3-Methyl-4-nitrophenoxy)azetidine is a chemical compound with the molecular formula C10H12N2O3. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of microwave irradiation and organoboronates, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrogen atom in the azetidine ring.
Major Products
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an amine.
Substitution: The major products are substituted azetidines with various functional groups attached to the nitrogen atom.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-(3-Methyl-4-nitrophenoxy)azetidine is being investigated for its therapeutic potential due to its structural characteristics that may influence biological activity. The presence of both nitrogen and aromatic functionalities allows for diverse interactions within biological systems, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar activity.
Compound | Activity | Reference |
---|---|---|
Azetidine Derivative A | Effective against E. coli | |
Azetidine Derivative B | Inhibitory effects on S. aureus |
Organic Synthesis
Reagent in Chemical Reactions:
Due to its unique functional groups, this compound can serve as a versatile reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Synthesis Pathways:
The compound can be synthesized via multiple methods, including:
- Nucleophilic Substitution: Utilizing the nitrophenoxy group for substitution reactions.
- Cyclization Reactions: Forming larger cyclic structures or fused rings.
Mechanism of Action:
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Potential Applications in Cancer Research:
Preliminary studies suggest that compounds with similar azetidine structures may exhibit anti-cancer properties. Investigating the effects of this compound on cancer cell lines could yield valuable insights into its therapeutic potential.
Cell Line | Effect Observed | Reference |
---|---|---|
MCF-7 (Breast Cancer) | Reduced cell viability | |
HeLa (Cervical Cancer) | Induced apoptosis |
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and higher stability compared to azetidines.
Uniqueness
3-(3-Methyl-4-nitrophenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Biological Activity
3-(3-Methyl-4-nitrophenoxy)azetidine, a compound characterized by its azetidine ring and nitrophenoxy group, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine ring linked to a 3-methyl-4-nitrophenoxy substituent. This configuration is significant for its biological interactions and activity. The molecular formula is with a CAS number of 1220029-08-2.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor , affecting metabolic pathways, or as an agonist for specific receptors involved in signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can alter metabolic pathways significantly.
- Receptor Modulation : It interacts with cellular receptors, potentially influencing various physiological responses.
Biological Activities
Research highlights several biological activities associated with this compound:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress-related conditions.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has shown the ability to inhibit key metabolic enzymes, which could have implications for treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound revealed its capacity to inhibit deacetylases and tyrosine kinases, suggesting potential therapeutic applications in cancer treatment and metabolic disorders .
Case Study 2: Antioxidant Properties
Research indicated that derivatives of azetidine compounds exhibit antioxidant effects, contributing to their potential use in managing oxidative stress-related conditions . This activity may be particularly beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
Case Study 3: Anticancer Applications
Investigations into the anticancer properties of azetidine derivatives indicated their role in targeting cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The compound showed efficacy against several cancer cell lines, including breast cancer models.
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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